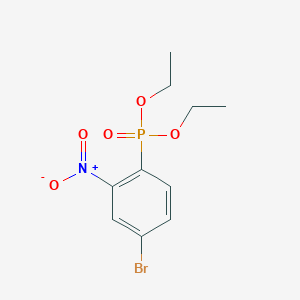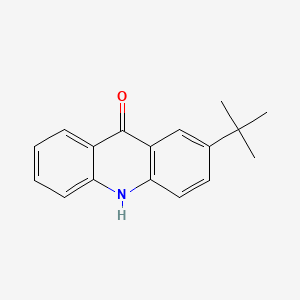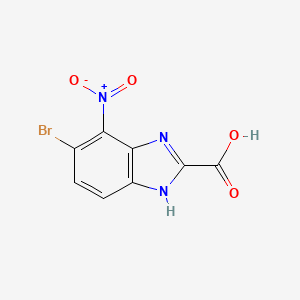![molecular formula C9H11N3 B13687176 2,6,8-Trimethylimidazo[1,2-a]pyrazine](/img/structure/B13687176.png)
2,6,8-Trimethylimidazo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,8-Trimethylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and drug development. The structure of this compound consists of a fused bicyclic system with nitrogen atoms at the ring junctions, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,8-Trimethylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyrazine with formaldehyde and ammonia, followed by cyclization to form the imidazo[1,2-a]pyrazine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
化学反应分析
Types of Reactions: 2,6,8-Trimethylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring system. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in functionalized imidazo[1,2-a]pyrazine derivatives.
科学研究应用
2,6,8-Trimethylimidazo[1,2-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various organic compounds and as a building block in complex molecule construction.
Biology: The compound is used in the study of biological processes and as a probe for investigating enzyme activities and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 2,6,8-Trimethylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used. For example, in drug development, it may target specific enzymes involved in disease pathways, leading to therapeutic effects.
Similar Compounds:
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring and exhibits different reactivity and applications.
Imidazo[1,2-a]triazine: Features a triazine ring and is used in different chemical and biological contexts.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three methyl groups at positions 2, 6, and 8. This substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and drug development.
属性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
2,6,8-trimethylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H11N3/c1-6-4-12-5-7(2)11-9(12)8(3)10-6/h4-5H,1-3H3 |
InChI 键 |
BLNVRPPVNOALGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C=C(N=C2C(=N1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-[[(S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-5-thiazolyl)benzyl]carbamoyl]-1-pyrrolidinyl]-3,3-dimethyl-1-oxo-2-butyl]amino]-2-oxoethoxy]acetic Acid](/img/structure/B13687117.png)


![4-[[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]methyl]aniline](/img/structure/B13687137.png)


